

Technical Guide: The 1-Phenylcyclopropyl Ethanone Core and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(1-Phenylcyclopropyl)ethanone**

Cat. No.: **B090894**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 1-phenylcyclopropyl ethanone core, a significant structural motif in medicinal chemistry. Due to the limited availability of specific data for **1-(1-phenylcyclopropyl)ethanone**, this document focuses on closely related and well-characterized analogs, including cyclopropyl phenyl ketone and 1-phenylcyclopropane carboxamide derivatives. These compounds share the foundational phenylcyclopropyl group and offer valuable insights into the synthesis, properties, and biological potential of this chemical class.

Physicochemical and Identification Data

The primary identifier for a chemical compound is its CAS (Chemical Abstracts Service) number. While a specific CAS number for **1-(1-phenylcyclopropyl)ethanone** is not readily available in public databases, data for structurally similar compounds are well-documented.

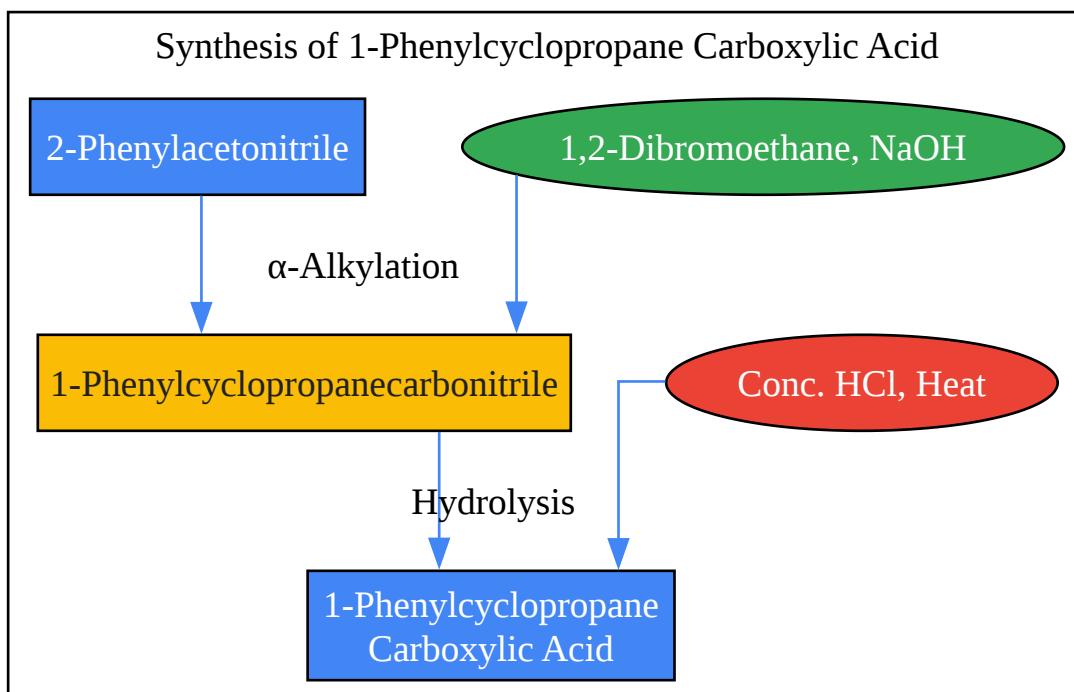
Table 1: Compound Identification and Properties

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Key Properties
Cyclopropyl phenyl ketone	3481-02-5[1][2]	C ₁₀ H ₁₀ O[1][2]	146.19[1][2]	Melting Point: 7-9 °C; Boiling Point: 121-123 °C (15 mm Hg)[2][3]
1-(2-phenylcyclopropyl)ethanone	827-92-9[4]	C ₁₁ H ₁₂ O[4]	160.216[4]	No experimental data for melting or boiling point available.[4]
1-(1-Acetyl-2-phenylcyclopropyl)ethanone	Not Available	C ₁₃ H ₁₄ O ₂ [5]	202.25[5]	Computed data available; no experimental properties listed.[5]

Synthesis and Experimental Protocols

The synthesis of molecules containing the 1-phenylcyclopropyl moiety often involves the formation of the cyclopropane ring as a key step. A common and effective method for creating derivatives, such as 1-phenylcyclopropane carboxamides, is through the α -alkylation of a phenylacetonitrile derivative.[6]

General Synthesis of 1-Phenylcyclopropane Carboxylic Acid


A versatile precursor for various derivatives is 1-phenylcyclopropane carboxylic acid. A general and effective synthesis is outlined below.

Experimental Protocol:

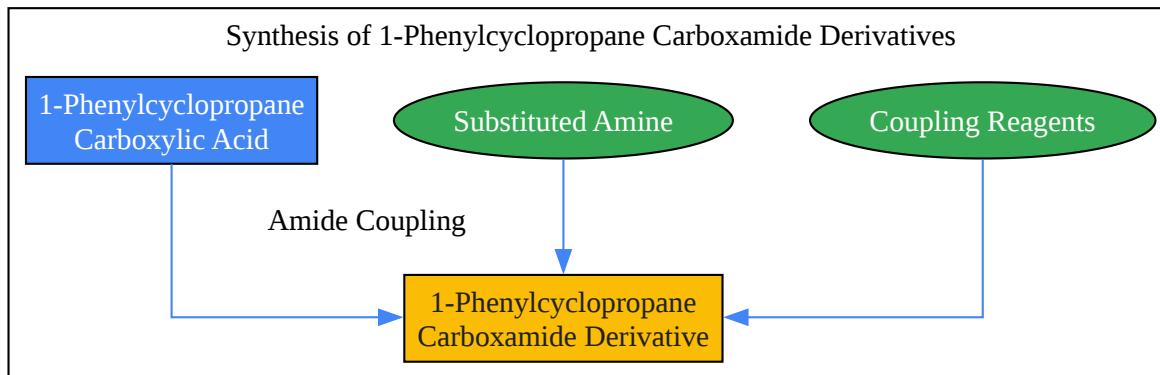
- Cyclopropanation: α -Alkylation of a substituted 2-phenylacetonitrile with 1,2-dibromoethane using a strong base like sodium hydroxide affords the corresponding 1-

phenylcyclopropanecarbonitrile.[6] The reaction is typically carried out at an optimal temperature of 60 °C.[6]

- Hydrolysis: The resulting cyano group is then hydrolyzed to a carboxylic acid by heating with concentrated hydrochloric acid.[6] This step yields the 1-phenylcyclopropane carboxylic acid derivative.[6]

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to 1-phenylcyclopropane carboxylic acid.


Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives

The carboxylic acid intermediate serves as a versatile building block for creating a library of amide derivatives.

Experimental Protocol:

- Amide Coupling: The synthesized 1-phenylcyclopropane carboxylic acid is coupled with a variety of substituted amines (e.g., methyl 2-(aminophenoxy)acetate) to form the

corresponding 1-phenylcyclopropane carboxamides.[6][7] Standard peptide coupling reagents can be employed for this transformation.

[Click to download full resolution via product page](#)

Caption: General scheme for amide coupling.

Biological Activity and Potential Applications

The 1-phenylcyclopropyl structural motif is of significant interest in drug discovery due to its unique conformational rigidity and electronic properties.[6] This core is present in compounds with a wide array of pharmacological activities.

Table 2: Reported Biological Activities of 1-Phenylcyclopropane Derivatives

Compound Class	Biological Activity	Target/Cell Line	Reference
1-Phenylcyclopropane Carboxamides	Anti-proliferative	U937 (human myeloid leukaemia cell line)	[6] [7]
1-Phenylcyclopropane Carboxamides	Anti-inflammatory	Not specified	[6]
1-Phenylcyclopropane Carboxamides	Anti-depressive	Not specified	[6]
1-Phenylcyclopropane Carboxamides	Anti-arrhythmic	Not specified	[6]
1-Phenylcyclopropane Carboxamides	Antitumor	Not specified	[6]
1-Phenylcyclopropane Carboxamides	Antifungal	Not specified	[6]
1-Phenylcyclopropane Carboxamides	Antibacterial	Not specified	[6]

The diverse biological activities highlight the potential of the 1-phenylcyclopropyl core as a privileged scaffold in the design of novel therapeutic agents. The rigid cyclopropane ring can help in optimizing ligand-receptor interactions by locking the conformation of the molecule, potentially leading to enhanced potency and selectivity.[\[6\]](#)

Characterization Data

Structural confirmation of synthesized compounds is crucial. Standard analytical techniques are employed for this purpose.

Table 3: Analytical Data for 1-Phenylcyclopropane Carboxamide Derivatives

Analytical Technique	Purpose
Fourier-Transform Infrared Spectroscopy (FT-IR)	Confirmation of functional groups (e.g., C=O, N-H).
^1H Nuclear Magnetic Resonance (^1H NMR)	Determination of the proton environment and structural elucidation.
^{13}C Nuclear Magnetic Resonance (^{13}C NMR)	Determination of the carbon skeleton.
Elemental Analysis	Confirmation of the empirical formula.

Note: Specific spectral data is dependent on the exact derivative synthesized and can be found in the cited literature.

Concluding Remarks

The 1-phenylcyclopropyl ethanone core and its derivatives represent a promising area of research for the development of new chemical entities with diverse biological activities. The synthetic routes are generally accessible, allowing for the creation of compound libraries for structure-activity relationship (SAR) studies. Further investigation into the pharmacological properties of this class of compounds is warranted to fully explore their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclopropyl phenyl ketone | C₁₀H₁₀O | CID 77029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopropyl phenyl ketone | 3481-02-5 [chemicalbook.com]
- 3. Cyclopropyl phenyl ketone CAS#: 3481-02-5 [amp.chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1-(1-Acetyl-2-phenylcyclopropyl)ethanone | C13H14O2 | CID 51033006 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: The 1-Phenylcyclopropyl Ethanone Core and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090894#cas-number-for-1-1-phenylcyclopropyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com